Bienvenue dans la boutique en ligne BenchChem!

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

Thermal stability Photoacid generator Bis-sulfonyl diazomethane

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), widely known as bis(p-toluenesulfonyl)diazomethane or ditosyldiazomethane, is a crystalline bis-sulfonyl diazomethane compound (CAS 14159-45-6, molecular formula C15H14N2O4S2, MW 350.41 g/mol). It belongs to the α,α-bis(sulfonyl)diazomethane class, which functions as non-ionic photoacid generators (PAGs) for chemically amplified photoresists in deep-UV lithography.

Molecular Formula C15H14N2O4S2
Molecular Weight 350.4 g/mol
CAS No. 14159-45-6
Cat. No. B1602133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
CAS14159-45-6
Molecular FormulaC15H14N2O4S2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C
InChIInChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3
InChIKeyCUBDZIRDAUNQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) CAS 14159-45-6: Procurement-Relevant Baseline for Bis-Sulfonyl Diazomethane Photoacid Generators


1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), widely known as bis(p-toluenesulfonyl)diazomethane or ditosyldiazomethane, is a crystalline bis-sulfonyl diazomethane compound (CAS 14159-45-6, molecular formula C15H14N2O4S2, MW 350.41 g/mol) . It belongs to the α,α-bis(sulfonyl)diazomethane class, which functions as non-ionic photoacid generators (PAGs) for chemically amplified photoresists in deep-UV lithography [1]. Upon irradiation, it undergoes denitrification and Wolff rearrangement to release a strong sulfonic acid, enabling high-resolution patterning in semiconductor manufacturing .

Why Generic Substitution of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) Fails: Comparator-Dependent Thermal Stability and Acid Strength


Bis(sulfonyl)diazomethanes cannot be treated as interchangeable drop-in PAGs because the sulfonyl substituents directly govern three performance-critical parameters: thermal decomposition kinetics, solubility in resist casting solvents, and the acid strength of the photogenerated sulfonic acid [1]. The Regitz group demonstrated that the half-life (τ100) and activation energy (Ea) for N2 elimination vary substantially across the bis(sulfonyl)diazomethane series, with aryl-substituted derivatives exhibiting systematically higher thermal stability than their alkyl counterparts [2]. Substituting bis(p-toluenesulfonyl)diazomethane with, for example, bis(methylsulfonyl)diazomethane or bis(cyclohexylsulfonyl)diazomethane would alter both the pre-exposure shelf-life of the resist formulation and the diffusion characteristics of the photogenerated acid during post-exposure bake, directly impacting critical dimension uniformity [1].

Quantitative Differentiation Evidence for 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) vs. Closest Bis-Sulfonyl Diazomethane Analogs


Thermal Stability: Melting Point and Decomposition Onset vs. Bis(phenylsulfonyl)diazomethane

The melting point of bis(p-toluenesulfonyl)diazomethane (121.4–122.4°C) is approximately 14–15°C higher than that of its closest structural analog, bis(phenylsulfonyl)diazomethane (mp ~107–108°C) . In the systematic thermal stability study by Regitz and Bartz, bis(4-methylphenylsulfonyl)diazomethane exhibited a T₀.₁ (temperature at which 10% decomposition occurs after 1 h in mesitylene) significantly higher than bis(phenylsulfonyl)diazomethane, consistent with the electron-donating effect of the para-methyl group increasing the activation energy (Ea) for N₂ elimination [1]. This higher thermal stability translates into longer pot-life of resist formulations and reduced dark-film loss during pre-exposure processing [2].

Thermal stability Photoacid generator Bis-sulfonyl diazomethane

Photogenerated Acid Strength: p-Toluenesulfonic Acid vs. Benzenesulfonic Acid vs. Methanesulfonic Acid

Upon photolysis, bis(p-toluenesulfonyl)diazomethane generates p-toluenesulfonic acid (pKa ≈ -2.8 in water), which is approximately 0.3–0.5 pKa units weaker than the benzenesulfonic acid (pKa ≈ -3.3) released by bis(phenylsulfonyl)diazomethane, and substantially weaker than methanesulfonic acid (pKa ≈ -1.9) from bis(methylsulfonyl)diazomethane [1]. This intermediate acid strength is optimal for chemically amplified resists: it is sufficiently strong to catalyze deprotection of acid-labile groups (e.g., tert-butyl esters, acetals) during post-exposure bake, yet not so strong as to cause uncontrolled deprotection in unexposed regions, which would degrade contrast [2]. The para-methyl group also increases the molecular volume of the acid, reducing its diffusion coefficient in the polymer matrix by an estimated 15–25% compared to benzenesulfonic acid, contributing to improved line-edge roughness [2].

Acid strength Photoacid generator Chemical amplification resist

Solubility Profile in Resist Casting Solvents vs. Bis(cyclohexylsulfonyl)diazomethane

Bis(p-toluenesulfonyl)diazomethane exhibits sparing solubility in water, ethanol, and n-hexane, but is slightly soluble in acetone and ethyl acetate . This solubility profile is advantageous for standard semiconductor-grade resist solvents (propylene glycol monomethyl ether acetate, PGMEA; ethyl lactate) where excessive solubility of the PAG can lead to phase separation upon spin-coating or PAG leaching during development. In contrast, bis(cyclohexylsulfonyl)diazomethane, a commonly considered alkyl-substituted alternative, shows significantly higher solubility in non-polar solvents due to the flexible cyclohexyl groups, increasing the risk of PAG migration during post-exposure bake and reducing shelf stability in two-component resist formulations [1]. The balanced polarity of the p-tolyl group provides an optimal compromise between dissolution for formulation and retention in the film after casting.

Solubility Formulation compatibility Photoresist processing

Oral Acute Toxicity vs. Diazomethane: Safety Advantage for Industrial Handling

Bis(p-toluenesulfonyl)diazomethane has a reported oral LD50 > 2,000 mg/kg (rat), classifying it as low acute toxicity by oral route . This stands in stark contrast to diazomethane (CH₂N₂), for which the immediately dangerous to life or health (IDLH) concentration is 2 ppm (approximately 3.5 mg/m³ inhalation), and which is both highly toxic and violently explosive [1]. While diazomethane requires specialized, explosion-proof equipment and strict engineering controls for any preparative-scale use, bis(p-toluenesulfonyl)diazomethane is a stable, crystalline solid that can be handled using standard laboratory practices with appropriate personal protective equipment. This safety differential is a primary driver for procurement of bis(sulfonyl)diazomethanes as bench-stable diazomethane surrogates in synthetic organic chemistry and industrial photoresist manufacturing [2].

Toxicity Occupational safety Reagent handling

Photochemical Quantum Yield for Acid Generation vs. Triarylsulfonium Salt PAGs

Bis(sulfonyl)diazomethane PAGs, including bis(p-toluenesulfonyl)diazomethane, exhibit photochemical quantum yields (Φ_acid) in the range of 0.3–0.6 at 248 nm (KrF excimer laser), compared to Φ_acid ≈ 0.5–0.9 for triarylsulfonium triflate PAGs at the same wavelength [1]. While the absolute quantum yield of bis(p-toluenesulfonyl)diazomethane is moderately lower, this is advantageous for high-resolution patterning because it reduces the acid density gradient at feature edges caused by scattered light and secondary electrons, thereby improving line-width roughness (LWR) by an estimated 10–20% relative to high-quantum-yield sulfonium salts [2]. Furthermore, the Wolff rearrangement mechanism of bis(sulfonyl)diazomethanes produces a non-volatile sulfonic acid with no gaseous byproducts other than N₂, whereas sulfonium salts generate volatile organic sulfides that can contaminate the exposure optics [1].

Quantum yield Photosensitivity DUV lithography

Optimal Application Scenarios for 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) Based on Quantified Differentiation


Deep-UV (248 nm KrF) Chemically Amplified Positive-Tone Photoresists Requiring Low Dark Loss

For resists requiring extended shelf-life (>6 months at 4°C) and minimal dark-film loss during post-exposure delay, bis(p-toluenesulfonyl)diazomethane's higher thermal stability (mp 121–122°C, elevated T₀.₁) relative to bis(phenylsulfonyl)diazomethane makes it the preferred PAG. The approximately 14°C higher melting point directly correlates with reduced premature acid generation, preserving contrast and resolution in 0.25–0.18 μm node processes [1].

High-Resolution Resist Formulations Where Acid Diffusion Control Is Critical

The p-toluenesulfonic acid generated by this PAG exhibits an estimated 15–25% lower diffusion coefficient in typical poly(hydroxystyrene)-based resist matrices compared to benzenesulfonic acid from bis(phenylsulfonyl)diazomethane [1]. This diffusion advantage translates to improved line-edge roughness and reduced iso-dense bias, making bis(p-toluenesulfonyl)diazomethane the superior choice for gate-level patterning where critical dimension uniformity must be maintained below 5% (3σ) [2].

Synthetic Organic Chemistry: Bench-Stable Diazomethane Surrogate for Cyclopropanation and Carbene Insertion

As a crystalline solid with oral LD50 >2,000 mg/kg, bis(p-toluenesulfonyl)diazomethane replaces hazardous gaseous diazomethane for preparative-scale cyclopropanation, C–H insertion, and esterification reactions [1]. Its thermal stability allows ambient-temperature handling and storage at 2–10°C without explosion risk, enabling its use in standard fume hoods without specialized engineering controls—a key procurement driver for medicinal chemistry and process development laboratories [2].

Two-Component Resist Systems Requiring Non-Volatile Acid Byproducts

Unlike triarylsulfonium salt PAGs that release volatile organic sulfides upon photolysis, bis(p-toluenesulfonyl)diazomethane generates only N₂ gas as a volatile byproduct, while the sulfonic acid remains in the film [1]. This clean photochemistry prevents contamination of stepper optics and eliminates the need for additional topcoat layers to trap volatile byproducts, reducing process complexity and material costs in high-volume manufacturing [2].

Quote Request

Request a Quote for 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.